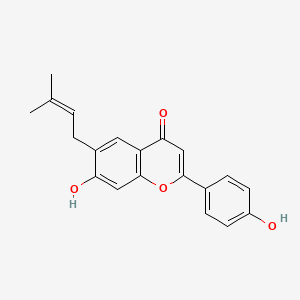

Licoflavone A

Vue d'ensemble

Description

- Licoflavone A est un composé flavonoïde isolé des racines de Glycyrrhiza uralensis (réglisse).

- Il présente une activité inhibitrice contre la protéine tyrosine phosphatase-1B (PTP1B) avec une valeur de CI50 de 54,5 μM .

- Les flavonoïdes sont une classe de composés polyphénoliques présents dans diverses plantes, connus pour leurs diverses activités biologiques.

Mécanisme D'action

Target of Action

Licoflavone A, a flavonoid isolated from the roots of Glycyrrhiza uralensis, primarily targets the protein tyrosine phosphatase-1B (PTP1B) and VEGFR-2 . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway . VEGFR-2 is a primary receptor for vascular endothelial growth factors that regulate blood vessel formation .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It inhibits the activity of PTP1B, with an IC50 value of 54.5 μM . In the case of VEGFR-2, this compound blocks its signaling pathway, thereby suppressing the proliferation of gastric cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By blocking the VEGFR-2 signaling pathway, this compound inhibits the proliferation, cycle, apoptosis, migration, invasion, and epithelial-mesenchymal transition (EMT) of VEGF-stimulated MKN-45 cells . It also potentially involves the PI3K/AKT and MEK/ERK signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis. It also inhibits the migration, invasion, and EMT of VEGF-stimulated MKN-45 cells . These effects contribute to its antitumor potency against gastric cancer .

Analyse Biochimique

Biochemical Properties

Licoflavone A has been shown to inhibit the activity of protein tyrosine phosphatase-1B (PTP1B), with an IC50 value of 54.5 μM . This interaction with PTP1B suggests that this compound may play a role in regulating signal transduction pathways within cells.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of human gastric cancer cells such as SGC-7901, MKN-45, and MGC-803 . It also has the ability to block cell cycle, induce apoptosis, and inhibit migration, invasion, and epithelial-mesenchymal transition (EMT) of VEGF-stimulated MKN-45 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with VEGFR-2, a receptor tyrosine kinase. This compound has been found to bind to VEGFR-2, blocking its signaling pathway . This blockade can lead to the inhibition of downstream PI3K/AKT and MEK/ERK signaling pathways, which are involved in cell proliferation, survival, and migration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study has shown that this compound has a protective effect on the gastric mucosa in rats with chronic superficial gastritis .

Metabolic Pathways

Its interaction with PTP1B suggests that it may play a role in the regulation of metabolic processes .

Méthodes De Préparation

- Licoflavone A peut être obtenu à partir de la racine de réglisse par des processus d'extraction et de purification.

- Les voies synthétiques et les conditions de réaction spécifiques pour sa préparation ne sont pas largement documentées dans la littérature.

- Les méthodes de production industrielle peuvent impliquer des techniques d'extraction et de purification à grande échelle.

Analyse Des Réactions Chimiques

- Licoflavone A subit probablement diverses réactions chimiques en raison de ses caractéristiques structurelles.

- Les réactions courantes comprennent l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions utilisés dans ces réactions ne sont pas largement étudiés.

- Les principaux produits formés à partir de ces réactions dépendraient de la voie réactionnelle spécifique.

Applications de la recherche scientifique

- This compound a suscité un intérêt dans la recherche scientifique en raison de ses avantages potentiels pour la santé.

- En médecine, il peut avoir des applications liées à la gestion du diabète, car les inhibiteurs de la PTP1B sont explorés pour leurs effets antidiabétiques.

- Son utilisation en médecine traditionnelle chinoise et en tant que produit naturel mérite des recherches plus approfondies.

Mécanisme d'action

- Le mécanisme d'action de this compound implique l'inhibition de la PTP1B, une enzyme impliquée dans la signalisation de l'insuline.

- En inhibant la PTP1B, il peut améliorer la sensibilité à l'insuline et réguler l'homéostasie du glucose.

Applications De Recherche Scientifique

- Licoflavone A has drawn interest in scientific research due to its potential health benefits.

- In medicine, it may have applications related to diabetes management, as PTP1B inhibitors are explored for their antidiabetic effects.

- Its use in traditional Chinese medicine and as a natural product warrants further investigation.

Comparaison Avec Des Composés Similaires

- L'unicité de Licoflavone A réside dans son inhibition spécifique de la PTP1B.

- Des composés similaires comprennent d'autres flavonoïdes, tels que la quercétine et le kaempférol, mais leurs cibles et leurs effets diffèrent.

Propriétés

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-11,21-22H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGURBGBPIKRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-77-3 | |

| Record name | Licoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K78PYN58P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Licoflavone A has been identified to interact with the following molecular targets:* Vascular endothelial growth factor receptor 2 (VEGFR-2): this compound exhibits anti-gastric cancer activity by binding to and blocking the VEGFR-2 signaling pathway, ultimately inhibiting tumor growth and metastasis [].* Matrix metalloproteinases (MMPs), specifically MMP-1: Molecular docking studies suggest that this compound has a strong binding affinity for MMP-1, potentially acting as an inhibitor and playing a role in wound healing applications [].* SARS-CoV-2 proteins, including the main protease (Mpro) and spike (S) protein: Computational studies indicate that this compound can interact with both the Mpro and S protein of SARS-CoV-2, suggesting potential antiviral activity against this virus [, ].

ANone: this compound's binding to VEGFR-2 disrupts downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways. This leads to:

- Inhibition of proliferation: Reduced cell growth and viability in gastric cancer cells [].

- Cell cycle arrest: Blocking cell cycle progression in gastric cancer cells [].

- Induction of apoptosis: Promotion of programmed cell death in gastric cancer cells [].

- Suppression of migration and invasion: Decreased ability of gastric cancer cells to move and invade surrounding tissues [].

- Inhibition of epithelial-mesenchymal transition (EMT): Reversal of the process that allows cancer cells to become more invasive and metastatic [].

ANone: The molecular formula of this compound is C26H22O6, and its molecular weight is 430.44 g/mol.

ANone: The provided abstracts do not provide specific information about the material compatibility and stability of this compound under various conditions. Further research is needed to determine its stability profile in different formulations and storage conditions.

ANone: The provided research papers do not indicate that this compound possesses catalytic properties. It primarily acts by binding to specific target proteins.

ANone: Several computational approaches have been utilized to investigate this compound's interactions with various targets:

- Molecular docking: This technique has been extensively used to predict the binding modes and affinities of this compound to target proteins such as VEGFR-2 [], MMP-1 [], and SARS-CoV-2 proteins (Mpro and S protein) [, ].

- Molecular dynamics (MD) simulations: MD simulations have been employed to evaluate the stability of the this compound-protein complexes and to gain insights into the dynamic interactions between them [].

- Molecular mechanics/generalized Born surface area (MM/GBSA) free energy calculation: This method has been used to estimate the binding free energy of this compound to its target, providing a quantitative measure of binding affinity [].

A: While the provided abstracts don't mention specific QSAR models developed for this compound, one study explored the structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds, including this compound, using DFT calculations and molecular docking []. Further research could lead to the development of predictive QSAR models for this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2711011.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)

![3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2711019.png)

![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)

![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)